molecular formula C11H9NO B066767 4-Cyanophenyl cyclopropyl ketone CAS No. 170564-99-5

4-Cyanophenyl cyclopropyl ketone

Cat. No.: B066767
CAS No.: 170564-99-5
M. Wt: 171.19 g/mol
InChI Key: ZHFBDOSDKRVFIG-UHFFFAOYSA-N
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Description

4-Cyanophenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a cyano group. This compound is known for its unique reactivity due to the strained three-membered ring structure of the cyclopropane moiety. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl cyclopropyl ketone can be achieved through several methods. One common approach involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis. This method includes the alkylation of a hindered ketone followed by intramolecular displacement of a pendant leaving group to form the cyclopropanated product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as iridium-catalyzed hydrogen borrowing, is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-Cyanophenyl cyclopropyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanophenyl cyclopropyl ketone is utilized in scientific research for its versatility in organic synthesis. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique reactivity due to the cyclopropane ring makes it valuable in the development of new chemical entities and drug candidates.

Mechanism of Action

The mechanism of action of 4-cyanophenyl cyclopropyl ketone involves its reactivity with various nucleophiles and electrophiles. The strained cyclopropane ring is prone to ring-opening reactions, which can lead to the formation of more stable products. The cyano group can also participate in resonance stabilization, influencing the compound’s reactivity .

Comparison with Similar Compounds

  • 4-Cyanophenyl methyl ketone
  • 4-Cyanophenyl ethyl ketone
  • 4-Cyanophenyl propyl ketone

Comparison: 4-Cyanophenyl cyclopropyl ketone is unique due to the presence of the cyclopropane ring, which imparts distinct reactivity compared to its linear counterparts. The strained ring structure makes it more reactive in certain chemical transformations, providing advantages in synthetic applications.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFBDOSDKRVFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444959
Record name 4-CYANOPHENYL CYCLOPROPYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170564-99-5
Record name 4-(Cyclopropylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170564-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CYANOPHENYL CYCLOPROPYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.5 g of 4-bromophenylcyclopropylmethanone (100 mmol) and 10.3 g of CuCN (100 mmol) are dissolved in 15 ml of DMF and heated under reflux, with stirring, for 4 hours. The suspension is allowed to cool down to 70° C. and is then poured into a solution consisting of 40 g of iron(III) chloride, 10 ml of conc. HCl and 60 ml of water. The mixture is stirred at 70° C. for 20 minutes. It is then extracted three times with 90 ml of toluene on each occasion. The combined organic phases are washed with 250 ml of 2N hydrochloric acid and with 250 ml of 2N sodium hydroxide solution, and then concentrated. The solid residue is triturated with petroleum ether and filtered off with suction.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Four

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